Cas no 2172005-05-7 (5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid)

5-{2-[1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropyl group and a branched methylpentanoic acid moiety, which contribute to conformational rigidity and enhanced stability during solid-phase peptide synthesis (SPPS). The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating efficient stepwise elongation of peptide chains. This compound is particularly valuable for introducing constrained cyclopropyl motifs into peptide backbones, enabling the study of structure-activity relationships in bioactive peptides. Its high purity and well-defined reactivity profile make it suitable for demanding synthetic applications in medicinal chemistry and biochemical research.
5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid structure
2172005-05-7 structure
Product Name:5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid
CAS No:2172005-05-7
MF:C26H30N2O5
MW:450.526807308197
CID:6449197
PubChem ID:165764540
Update Time:2025-06-10

5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid
    • EN300-1522376
    • 5-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-3-methylpentanoic acid
    • 2172005-05-7
    • Inchi: 1S/C26H30N2O5/c1-17(14-24(30)31)10-13-27-23(29)15-26(11-12-26)28-25(32)33-16-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: UXZNIAVLRQLVEP-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NCCC(C)CC(=O)O)=O)CC1)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid Pricemore >>

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Additional information on 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid

Comprehensive Overview of 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid (CAS No. 2172005-05-7)

In the realm of peptide synthesis and pharmaceutical research, 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid (CAS No. 2172005-05-7) stands out as a critical intermediate. This compound, often abbreviated as Fmoc-protected amino acid derivative, is widely utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a cyclopropylacetamido moiety and a 3-methylpentanoic acid backbone, makes it indispensable for constructing complex peptides with enhanced stability and bioactivity.

The growing interest in peptide-based therapeutics has propelled the demand for high-quality intermediates like 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid. Researchers are particularly drawn to its Fmoc-protecting group, which offers excellent compatibility with automated synthesizers and ensures high yields in peptide coupling reactions. This aligns with the current trend of green chemistry and sustainable synthesis, as the compound minimizes side reactions and reduces waste generation.

One of the most frequently searched questions in the field is: "What are the applications of Fmoc-protected amino acids in drug discovery?" The answer lies in the versatility of compounds like CAS No. 2172005-05-7. They serve as building blocks for anticancer peptides, antimicrobial agents, and even COVID-19-related research, where peptide inhibitors are being explored to target viral proteins. The cyclopropyl group in this compound further enhances metabolic stability, a hot topic in pharmacokinetic optimization.

From a technical perspective, the synthesis of 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid involves multi-step organic reactions, including amidation and ester hydrolysis. Its purity is crucial, as impurities can derail entire peptide sequences. This underscores the importance of HPLC purification and mass spectrometry characterization, which are trending keywords in analytical chemistry forums.

Another trending discussion revolves around "How to improve the solubility of Fmoc-amino acid derivatives?" This compound’s 3-methylpentanoic acid tail offers a partial solution, as its hydrophobic-lipophilic balance (HLB) can be fine-tuned for specific solvents. Such properties are vital for high-throughput screening (HTS) platforms, where solubility issues often bottleneck drug development pipelines.

In summary, 5-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-3-methylpentanoic acid (CAS No. 2172005-05-7) is a cornerstone of modern peptide chemistry. Its applications span from bioconjugation to prodrug design, addressing key challenges in targeted drug delivery and precision medicine. As the scientific community continues to explore peptide engineering, this compound will undoubtedly remain at the forefront of innovation.

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